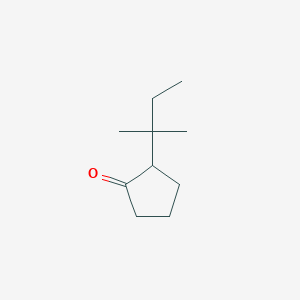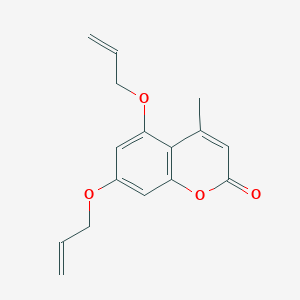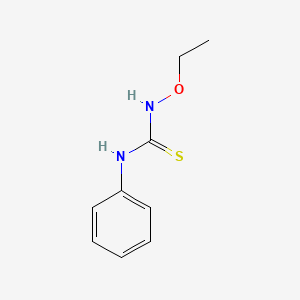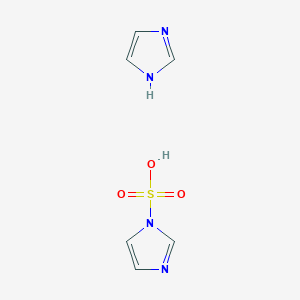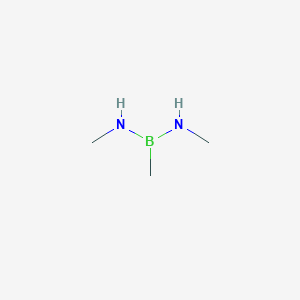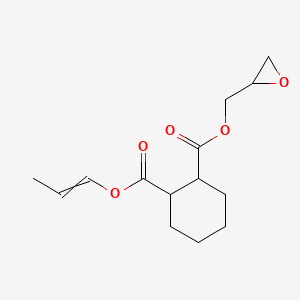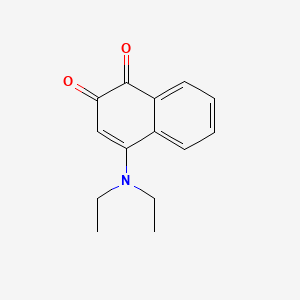
Decahydroquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydroquinoline hydrobromide is a chemical compound with the molecular formula C₉H₁₈NBr. It is a derivative of decahydroquinoline, a saturated heterocyclic compound. This compound is known for its unique structural properties, which include a chair conformation and a network of hydrogen bonds that stabilize its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decahydroquinoline hydrobromide can be synthesized by adding hydrobromic acid to decahydroquinoline. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Decahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Decahydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of decahydroquinoline hydrobromide involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine hydrobromide: Similar in structure but differs in the degree of saturation.
Tetrahydroquinoline hydrobromide: A partially saturated derivative of quinoline.
Quinoline hydrobromide: An unsaturated aromatic compound.
Uniqueness
Decahydroquinoline hydrobromide is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. Its stability and reactivity make it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
20720-72-3 |
|---|---|
Fórmula molecular |
C9H18BrN |
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrobromide |
InChI |
InChI=1S/C9H17N.BrH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |
Clave InChI |
GGAFEMUDOBHPDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


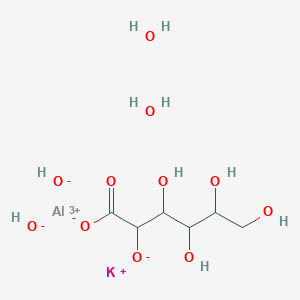
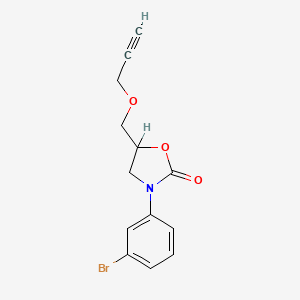
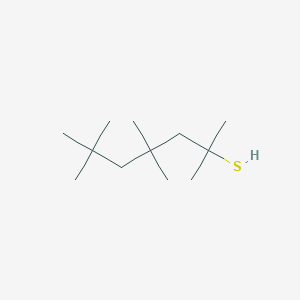

![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
